molecular formula C15H21ClN2O4S B13904944 benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride

benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride

Cat. No.: B13904944
M. Wt: 360.9 g/mol
InChI Key: ZWHFDHMJIQDZGZ-DTPOWOMPSA-N
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Description

Benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrido[3,4-b][1,4]thiazine core. Key structural elements include:

  • Fused bicyclic system: A pyridine ring fused with a 1,4-thiazine ring, both in partially hydrogenated states.
  • Sulfone groups: The "4,4-dioxo" designation indicates two sulfonyl groups at position 4 of the thiazine ring.
  • Benzyl ester: A carboxylate group at position 6 is esterified with a benzyl group.
  • Hydrochloride salt: The compound exists as a hydrochloride salt, suggesting basic nitrogen atoms in the structure.

Properties

Molecular Formula

C15H21ClN2O4S

Molecular Weight

360.9 g/mol

IUPAC Name

benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride

InChI

InChI=1S/C15H20N2O4S.ClH/c18-15(21-11-12-4-2-1-3-5-12)17-8-6-13-14(10-17)22(19,20)9-7-16-13;/h1-5,13-14,16H,6-11H2;1H/t13-,14-;/m1./s1

InChI Key

ZWHFDHMJIQDZGZ-DTPOWOMPSA-N

Isomeric SMILES

C1CN(C[C@@H]2[C@@H]1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(CC2C1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Formation of the Pyrido[3,4-b]thiazine Core
  • The bicyclic core is commonly synthesized via cyclization reactions involving precursors such as amino-thiols or thiazolidine derivatives with appropriate pyridine or pyridone intermediates.
  • A typical approach involves condensation between a 2-aminopyridine derivative and a thiol-containing compound under acidic or basic catalysis to form the thiazine ring fused to the pyridine.
Introduction of the Dioxo Groups
  • The 4,4-dioxo substituents correspond to sulfone functionalities on the thiazine sulfur atom.
  • Oxidation of the thiazine sulfur is achieved using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or peracetic acid under controlled conditions to avoid over-oxidation or ring degradation.
Esterification to Benzyl Carboxylate
  • The carboxylate at position 6 is introduced by esterification with benzyl alcohol.
  • This step may involve activation of the carboxylic acid precursor (e.g., acid chloride or anhydride) followed by nucleophilic substitution with benzyl alcohol.
  • Alternatively, direct esterification under acidic catalysis with benzyl alcohol can be employed.
Stereochemical Control
  • Stereochemistry at the 4a and 8a positions is controlled by the choice of starting materials and reaction conditions.
  • Use of chiral auxiliaries or chiral catalysts during cyclization or oxidation steps can direct the formation of the desired (4aR,8aR) isomer.
  • Purification methods such as chiral chromatography or recrystallization may be used to enrich or isolate the desired stereoisomer.
Hydrochloride Salt Formation
  • The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).
  • This enhances the compound’s stability, crystallinity, and solubility for handling and storage.

Data Table: Representative Synthetic Route Parameters

Step Reagents/Conditions Outcome/Notes
Core formation 2-aminopyridine derivative + thiol precursor, acid/base catalyst, reflux Formation of pyrido-thiazine bicyclic ring
Sulfur oxidation Hydrogen peroxide or m-CPBA, solvent (e.g., dichloromethane), 0–25°C Conversion to 4,4-dioxo sulfone functionality
Esterification Benzyl alcohol, acid chloride precursor, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temp Benzyl carboxylate ester formation
Stereochemical control Chiral catalyst or auxiliary, temperature control Enrichment of (4aR,8aR) stereoisomer
Hydrochloride salt formation HCl in ethanol or ether, stirring, room temperature Crystallization of hydrochloride salt

Purification and Characterization

  • Purification is generally achieved by recrystallization from suitable solvents or chromatographic techniques.
  • Characterization methods include nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm structure and purity.
  • Optical rotation measurements or chiral HPLC are used to verify stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are usually carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Scientific Research Applications

Benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as topoisomerase II alpha, which is involved in DNA replication and cell division. This inhibition can lead to the disruption of cancer cell proliferation. Additionally, the compound may interact with signaling pathways, such as the Hedgehog (Hh) signaling cascade, which plays a role in cell growth and differentiation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Heterocycles
Compound Name Core Structure Heteroatoms Functional Groups Key Physicochemical Data
Benzyl (4aR,8aR)-4,4-dioxo-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate hydrochloride Fused pyrido-thiazine S, N Sulfone, benzyl ester, hydrochloride Not reported in evidence
2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-...spiro[4,5]decan-3-one (4a) Spiro[4,5]decane S, N C=O, C=N, NO2, Cl Mp: 256–260°C; IR: 1721 cm⁻¹ (C=O), 1533 cm⁻¹ (NO2); MS: m/z 803
1,4-Benzoxathiins (4a–c) Benzoxathiin S, O Aryl, heteroaryl substituents Synthesized via thiadiazole ring-opening with NaH
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane S, N, O Benzothiazole, coumarin Characterized via IR, UV-Vis, elemental analysis
Diethyl 8-cyano-7-(4-nitrophenyl)-...imidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine N, O CN, NO2, ester Mp: 243–245°C; ¹H NMR: δ 1.16 (t, 6H, CH3), 7.50–8.20 (m, ArH)

Physicochemical and Spectroscopic Properties

  • Spiro-Thiazine (4a): Exhibits strong IR absorption for C=O (1721 cm⁻¹) and NO2 (1533 cm⁻¹), with a high molecular weight (m/z 803) .
  • Imidazo-Pyridine (1l) : Displays distinct ¹H NMR signals for ethyl groups (δ 1.16) and aromatic protons (δ 7.50–8.20) .

Functional and Reactivity Differences

  • Electronic Effects: The sulfone groups in the target compound may enhance electrophilicity compared to non-sulfonated analogs (e.g., benzoxathiins or spiro-thiazines) .
  • Solubility : The hydrochloride salt form likely improves aqueous solubility relative to neutral heterocycles like 1,4-benzodithiins .
  • Stereochemistry : The (4aR,8aR) configuration introduces stereochemical complexity absent in simpler spiro or fused systems .

Biological Activity

Benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate; hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₃H₁₆N₂O₄S and a molecular weight of approximately 360.9 g/mol . Its structure features a pyrido-thiazine framework which is known to exhibit various pharmacological activities.

Anticancer Properties

Recent studies have indicated that derivatives of thiazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity against Breast Cancer Cells : A series of compounds similar to benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate were evaluated for their activity against MCF-7 (estrogen receptor-positive) and MDA-MB-468 (EGFR-overexpressing) breast cancer cell lines. Compounds showed GI50 values below 10 µM in some cases .
CompoundCell LineGI50 (µM)
2bMDA-MB-4682.94
2fMDA-MB-4682.96
Ref 2MCF-79.6

These findings suggest that the compound may possess similar anticancer properties.

The mechanism by which these thiazine derivatives exert their effects often involves the modulation of signaling pathways associated with cancer cell proliferation and survival. For example:

  • Inhibition of Phosphorylation : Some compounds were found to inhibit Akt T308 phosphorylation in cancer cells, suggesting a possible mechanism for their anticancer activity .

Synthesis and Derivatives

The synthesis of benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine derivatives typically involves multi-step reactions starting from simpler precursors. The use of palladium-catalyzed coupling reactions has been noted in synthesizing related compounds with promising biological activities .

Case Studies

Several case studies have highlighted the efficacy of thiazine derivatives in preclinical models:

  • Study on MDA-MB-468 Cells : In a comparative study on the effects of various benzyl derivatives on MDA-MB-468 cells:
    • Compounds with specific substituents showed enhanced selectivity and potency compared to standard treatments like gefitinib.
    • Notably high tumor selectivity ratios were observed for certain derivatives .
  • PDE Inhibition : Another study focused on the PDE4B inhibitory potential of related compounds demonstrated that some derivatives could significantly elevate cAMP levels in vitro at concentrations as low as 30 µM .

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